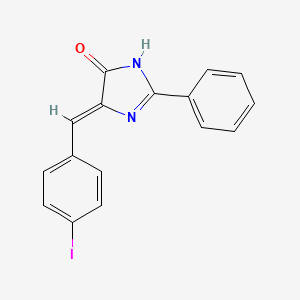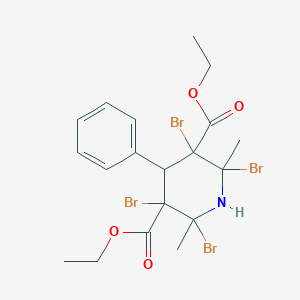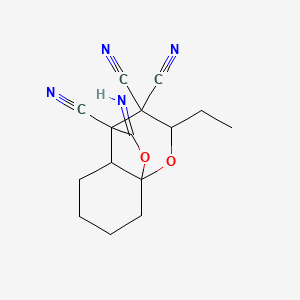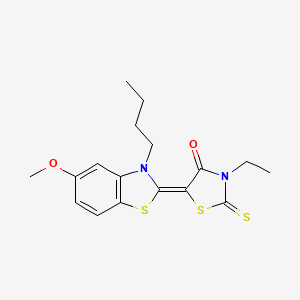
(5Z)-5-(4-iodobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a compound that belongs to the class of imidazolones. Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group. This particular compound is characterized by the presence of an iodophenyl group and a phenyl group attached to the imidazolone core.
Preparation Methods
The synthesis of imidazolones, including 4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE, involves several methodologies. One common approach is the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to afford benzils, which are subsequently reacted with an aldehyde and ammonium acetate in situ . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group, using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as palladium or nickel, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials, including dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit proteasome activity, leading to the accumulation of proteins and subsequent cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE include other imidazolones and imidazoles. These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
Imidazol-2-ones: Differ in the placement of the carbonyl group.
Substituted imidazoles: Vary in the types and positions of substituents on the imidazole ring.
The uniqueness of 4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other imidazolones .
Properties
Molecular Formula |
C16H11IN2O |
|---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
(4Z)-4-[(4-iodophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11IN2O/c17-13-8-6-11(7-9-13)10-14-16(20)19-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
WPNYENNJSAJTGY-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)I)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)I)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11094831.png)
![2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11094846.png)


![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B11094872.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)
![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)


![(3E)-3-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094903.png)
![5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B11094905.png)
![1,3,5-Triazine, 2-[1-(aminocarbonyl)hydrazino]-4-methoxy-6-(1-pyrrolidinyl)-](/img/structure/B11094906.png)
![1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B11094915.png)
